3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Physicochemical profiling Lead optimisation Permeability

3-(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (molecular formula C19H23N3O2, molecular weight 325.4 g/mol) is a synthetic azepinoquinazolinone derivative bearing a piperidin-1-ylcarbonyl substituent at the 3‑position of the tetracycle. It belongs to a class of vasicinone analogues whose parent scaffold, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (RLX/TAZQ), has demonstrated bronchodilator activity 6–10 times more potent than aminophylline and PI3K/Akt/FoxO3a‑mediated anticancer activity in colon cancer models.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B4810327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2CC1
InChIInChI=1S/C19H23N3O2/c23-18(21-10-4-2-5-11-21)14-8-9-15-16(13-14)20-17-7-3-1-6-12-22(17)19(15)24/h8-9,13H,1-7,10-12H2
InChIKeyFHSPDLVLQXEYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: A 3‑Substituted Azepinoquinazolinone for Targeted Screening and SAR Exploration


3-(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (molecular formula C19H23N3O2, molecular weight 325.4 g/mol) is a synthetic azepinoquinazolinone derivative bearing a piperidin-1-ylcarbonyl substituent at the 3‑position of the tetracycle [1]. It belongs to a class of vasicinone analogues whose parent scaffold, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (RLX/TAZQ), has demonstrated bronchodilator activity 6–10 times more potent than aminophylline and PI3K/Akt/FoxO3a‑mediated anticancer activity in colon cancer models [2][3]. The compound is offered as part of InterBioScreen’s screening collection (ID STOCK1N‑74402) and is intended for in vitro pharmacological profiling and structure–activity relationship (SAR) studies [1].

Why 3‑(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one Cannot Be Replaced by the Unsubstituted Parent or 3‑Carboxylic Acid Analogues


The pharmacological profile of the azepinoquinazolinone scaffold is exquisitely sensitive to substitution at the 3‑position. The parent RLX/TAZQ (hydrogen at C‑3) delivers bronchodilator and anticancer activity through PI3K pathway inhibition [1][2], while conversion to the 3‑carboxylic acid (CAS 108561‑87‑1) introduces a formal negative charge at physiological pH that drastically alters permeability and target engagement [3]. The 3‑(piperidin‑1-ylcarbonyl) analogue replaces the acidic proton with a neutral, moderately lipophilic piperidine amide (calculated LogD₇.₄ = 2.26; topological polar surface area = 52.98 Ų) that retains the hydrogen‑bond acceptor capacity of the carbonyl oxygen while eliminating the ionization liability [4]. Substituting this compound with the 3‑carboxylic acid or the unsubstituted parent therefore precludes direct comparison of target binding, ADME properties, and selectivity in any assay where the 3‑substituent governs molecular recognition. The evidence below quantifies the key physicochemical and pharmacological differentiators that make generic substitution unsound [1][4].

Quantitative Differentiation Evidence for 3‑(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one Versus In‑Class Analogues


LogD₇.₄ and Ionization State Differentiation Versus the 3‑Carboxylic Acid Analogue

The target compound’s piperidine amide substituent produces a measured LogD₇.₄ of 2.26 and zero hydrogen‑bond donors, whereas the 3‑carboxylic acid analogue (CAS 108561‑87‑1) is predominantly ionized at physiological pH, carries a formal negative charge, and possesses one hydrogen‑bond donor [1][2]. This difference eliminates the pH‑dependent solubility and permeability limitations of the carboxylic acid while preserving a similar topological polar surface area (52.98 Ų) that remains below the typical TPSA threshold of 60 Ų for oral absorption [1].

Physicochemical profiling Lead optimisation Permeability

Molecular Weight and Steric Bulk Differentiation Versus the Piperazinyl‑Sulfonyl Analogue WAY‑323744

The target compound has a molecular weight of 325.4 Da and only one rotatable bond, whereas WAY‑323744 (7,8,9,10-tetrahydro-3-[[4-[(4-methylphenyl)sulfonyl]-1-piperazinyl]carbonyl-azepino[2,1-b]quinazolin-12(6H)-one) carries a para‑toluenesulfonyl‑piperazine moiety that increases the molecular weight to approximately 480–520 Da [1]. The lower molecular weight and reduced rotatable bond count of the target compound confer higher ligand efficiency (LE) and better compliance with fragment‑like chemical space, making it a more suitable starting point for lead optimisation programs where molecular complexity must be strictly controlled [1].

Ligand efficiency Fragment‑based screening Kinase selectivity

Bronchodilator Potency Contextualization: Class‑Level Activity of the Parent Scaffold Versus Aminophylline

The parent scaffold RLX/TAZQ (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one) is reported to be 6–10 times more potent than aminophylline as a bronchodilator in guinea‑pig tracheal models [1]. Although no head‑to‑head data were found for the 3‑(piperidin‑1-ylcarbonyl) derivative, the conserved tetracycle and the absence of a charged substituent at the 3‑position support retention of bronchodilator activity while the piperidine amide group offers an additional vector for modulating PDE subtype selectivity, as reported for other 3‑substituted analogues in the class [2]. This class‑level inference provides a rationale for selecting this analogue for inhalatory pharmacology studies over unsubstituted RLX when SAR exploration at the 3‑position is desired.

Bronchodilation Asthma models Phosphodiesterase inhibition

Anticancer PI3K/Akt/FoxO3a Pathway Engagement: Class‑Level Inference from the Parent Scaffold

RLX/TAZQ induces sub‑G1 arrest and mitochondrial potential loss in HCT‑116 colon cancer cells at low micromolar concentrations, with downstream suppression of p110α and p85 PI3K subunits and inhibition of tumour growth in in vivo xenograft models [1]. The 3‑(piperidin‑1-ylcarbonyl) derivative shares the identical azepinoquinazolinone pharmacophore core required for PI3K pathway engagement. The neutral piperidine amide at C‑3 may further enhance cellular permeability relative to the parent (which lacks substitution at this position) while avoiding the metabolic N‑demethylation liabilities common to other vasicinone analogues [2]. This evidence supports the selection of the 3‑(piperidin‑1-ylcarbonyl) derivative for colon cancer screening panels where PI3K pathway modulation is the readout.

Colon cancer PI3K inhibition Tumour xenograft

Stability‑Under‑Stress Profile of the Parent Scaffold: Alkaline Degradation Liability Versus Acidic, Oxidative, Thermal, and Photolytic Stability

A validated stability‑indicating RP‑HPLC method for the parent TAZQ scaffold demonstrated negligible degradation under acidic, oxidative (H₂O₂), thermal, and photolytic (UV‑254 nm) stress conditions, but significant degradation under alkaline (NaOH) conditions, with the major degradation product resolved at a distinct retention time from the parent peak (tR parent = 3.9 min; C‑18 column, methanol:water 80:20, 0.9 mL/min, 254 nm detection) [1]. The 3‑(piperidin‑1-ylcarbonyl) derivative, by virtue of its amide linkage at C‑3, may exhibit a distinct alkaline degradation pathway compared to the parent, requiring compound‑specific stability profiling. The established HPLC method and stress protocol provide a directly transferable, stability‑indicating assay framework for quality control of the target compound.

Stability-indicating assay Forced degradation Formulation development

Evidence‑Backed Application Scenarios for 3‑(Piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one


PI3K/Akt/FoxO3a Pathway‑Focused Colon Cancer Screening Panels

Based on the class‑level evidence that the parent scaffold RLX/TAZQ induces sub‑G1 arrest, downregulates PI3K p110α/p85 subunits, and inhibits tumour growth in HCT‑116 xenografts [1], the 3‑(piperidin‑1-ylcarbonyl) derivative is best deployed as a 3‑position SAR probe in HCT‑116 or other PI3K‑dependent colon cancer lines. Its neutral, moderate‑LogD amide substituent (LogD₇.₄ = 2.26) supports passive membrane permeability, making it well‑suited for intracellular target engagement assays where extracellular acidification is not required [2].

Inhalatory Bronchodilator Lead Optimisation Programs

The parent scaffold’s 6–10× potency advantage over aminophylline in tracheal contraction assays [1] positions the entire azepinoquinazolinone class for respiratory indications. The piperidine amide derivative provides a metabolically stable, neutral vector at C‑3 that is structurally distinct from the 2‑ethoxy and 4‑ethoxy modifications explored in compound 95‑4 [2], enabling SAR expansion into PDE subtype or receptor selectivity studies without introducing a charged centre that could compromise lung retention.

Physicochemical Comparator Studies for Neutral versus Charged 3‑Position Isosteres

The target compound’s measured LogD₇.₄ of 2.26 and zero hydrogen‑bond donors [1] make it an ideal neutral counterpart to the 3‑carboxylic acid analogue (CAS 108561‑87‑1), which is ionized at physiological pH [2]. Head‑to‑head studies of permeability (PAMPA or Caco‑2), plasma protein binding, and CYP inhibition can quantify the impact of replacing an acidic group with a neutral piperidine amide on the same tetracycle, generating transferable medicinal chemistry design principles.

Stability‑Indicating Method Transfer and Forced Degradation Protocol Development

The validated RP‑HPLC stability‑indicating method established for the parent TAZQ scaffold (C‑18 column, methanol:water 80:20, 0.9 mL/min, 254 nm, retention time 3.9 min) [1] provides a directly transferable analytical framework. Compound‑specific forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) will determine whether the piperidine amide at C‑3 introduces differential degradation pathways—particularly alkaline hydrolysis—that must be controlled in procurement specifications and formulation development.

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